N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

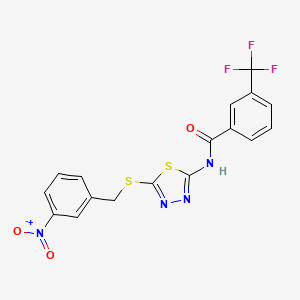

N-(5-((3-Nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a 3-nitrobenzylthio group at position 5 and a 3-(trifluoromethyl)benzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is pharmacologically significant due to its electron-deficient nature, enabling interactions with biological targets such as kinases, DNA, or enzymes . This compound is hypothesized to exhibit anticancer or antimicrobial activity based on structural analogs reported in the literature .

Properties

IUPAC Name |

N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N4O3S2/c18-17(19,20)12-5-2-4-11(8-12)14(25)21-15-22-23-16(29-15)28-9-10-3-1-6-13(7-10)24(26)27/h1-8H,9H2,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFJKYYZCBFREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in the realm of anticancer research. This article delves into the compound's biological activity, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The presence of a trifluoromethyl group and a nitrobenzyl thio moiety enhances its chemical reactivity and biological potential. The molecular formula is , with a molecular weight of approximately 440.4 g/mol .

Preliminary research indicates that this compound may induce apoptosis in cancer cells through a caspase-dependent pathway . However, the specific molecular targets and interactions are still under investigation. The compound's structural features suggest potential interactions with various kinases involved in cancer progression .

Biological Activities

Research findings highlight several biological activities associated with this compound:

- Anticancer Activity : Similar thiadiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds with analogous structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro .

- Antimicrobial Properties : Compounds containing the 1,3,4-thiadiazole scaffold have also been noted for their antimicrobial activities. This includes efficacy against bacterial strains, although specific data for this compound is limited .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally similar to this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)-2-(4-trifluoromethylphenyl)acetamide | Benzylthio group | Anticancer activity against multiple cell lines |

| N-(5-amino-1,3,4-thiadiazol-2-yl)-N'-substituted urea derivatives | Varied substitutions | Antimicrobial activity |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)phenylacetamide | Methyl substitution | Anticancer activity against prostate cancer |

The unique combination of the nitrobenzyl thio moiety with a trifluoromethyl benzamide structure may enhance the potency and selectivity of this compound compared to other thiadiazole derivatives .

Case Studies and Research Findings

Several studies have explored the cytotoxic properties of 1,3,4-thiadiazole derivatives:

- Cytotoxicity Against Cancer Cell Lines : A review indicated that certain thiadiazole derivatives exhibited IC50 values ranging from to against various cancer cell lines such as HCT116 (colon), H460 (lung), and MCF-7 (breast). These values suggest significant potential for anticancer applications .

- Structure–Activity Relationship (SAR) : Research has shown that the nature of substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly impacts their cytotoxic activity. Compounds demonstrating strong activity often possess specific functional groups that enhance their interaction with biological targets .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of thiadiazole can exhibit antibacterial and antifungal activities. For instance, compounds similar to N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide have demonstrated effectiveness against various strains such as E. coli and S. aureus .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). In vitro assays indicate that these compounds can inhibit cell growth effectively .

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic processes. For example, certain thiadiazole derivatives have shown binding affinity to urease enzymes, which are critical in various disease pathways .

Comparative Analysis with Related Compounds

A comparative analysis reveals distinct biological profiles based on variations in substituents. The following table summarizes notable structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(5-benzylthio)-1,3,4-thiadiazole | Similar thiadiazole core | Anticancer activity |

| N-(5-(trifluoromethyl)phenyl)-1,3,4-thiadiazole | Contains trifluoromethyl group | Antimicrobial properties |

| 2-amino-1,3,4-thiadiazole | Basic thiadiazole structure | Antiviral and anticancer activity |

The unique combination of functional groups in this compound enhances its biological activity compared to other derivatives lacking these features .

Case Studies

Several studies have documented the pharmacological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiadiazole derivatives against resistant bacterial strains. Results indicated that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus .

- Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects of this compound on MCF-7 cells. The results demonstrated an IC50 value comparable to established chemotherapeutics like 5-fluorouracil, indicating potential for further development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Substituent Effects on Bioactivity The 3-nitrobenzylthio group in the target compound distinguishes it from benzylthio analogs (e.g., compound 3a-g). Chalcone hybrids (e.g., 5a) demonstrate superior cytotoxicity (IC₅₀ < 10 μM in HeLa cells) due to their dual thiadiazole-chalcone pharmacophore, which induces DNA damage and apoptosis . The target compound lacks this hybrid structure but may compensate with enhanced hydrophobicity from the trifluoromethyl group.

Synthetic Routes

- The target compound’s synthesis likely involves nucleophilic substitution of 5-mercapto-1,3,4-thiadiazole with 3-nitrobenzyl bromide, followed by amide coupling with 3-(trifluoromethyl)benzoyl chloride . This contrasts with chalcone hybrids (5a), which require Claisen-Schmidt condensation , or piperidinylethylthio derivatives (7a-7l), which utilize TBTU-mediated coupling .

Selectivity and Toxicity Analogs like 5a exhibit selectivity issues, with normal lung cells (MRC-5) showing sensitivity (IC₅₀: 18.56–81.33 μM) comparable to cancer cells . The trifluoromethyl group in the target compound may reduce off-target effects by increasing metabolic stability . Benzylthio derivatives (3a-g) show moderate potency against breast cancer (MDA-MB-231: IC₅₀ ~10 μM) , suggesting the nitro group in the target compound could enhance activity through improved target engagement.

Computational and Experimental Insights

- Molecular Docking : Nitro-containing thiadiazoles (e.g., nitazoxanide analogs) form hydrogen bonds with residues like Asn154 in PFOR enzymes, critical for antiparasitic activity . The target compound’s nitro group may similarly anchor to kinase ATP-binding pockets.

- Cytotoxicity Trends : Thiadiazole-chalcone hybrids (5a) show IC₅₀ values inversely correlated with hydrophobicity, suggesting the target compound’s trifluoromethyl group may further optimize logP for blood-brain barrier penetration .

Q & A

Synthetic Methodology

1.1 (Basic) Q. What are the recommended synthetic routes for this compound, and what precursors/reactants are critical for its thiadiazole core formation? The synthesis typically involves coupling a 5-thiol-1,3,4-thiadiazol-2-amine derivative with a nitrobenzyl halide (e.g., 3-nitrobenzyl bromide) under nucleophilic substitution conditions. Key precursors include 5-mercapto-1,3,4-thiadiazol-2-amine and 3-nitrobenzyl halides, while the trifluoromethylbenzamide moiety is introduced via amide coupling. Reaction solvents like dry acetone or DMF and bases such as K₂CO₃ are used to facilitate thioether bond formation .

1.2 (Advanced) Q. How can reaction conditions (e.g., solvent, temperature, catalyst) be optimized to mitigate side reactions from the nitro group’s sensitivity? The nitro group’s electrophilic nature requires controlled conditions to avoid reduction or unintended cyclization. Use inert solvents (e.g., anhydrous DMF) and low temperatures (0–25°C) during coupling steps. Catalytic amounts of DMAP or HOBt can improve amide bond formation efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances yield .

Structural Characterization

2.1 (Basic) Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

- ¹H/¹³C NMR : Assign peaks for the nitrobenzyl (aromatic protons at δ 7.5–8.5 ppm), trifluoromethyl (δ -62 ppm in ¹⁹F NMR), and thiadiazole (C=S at ~160 ppm in ¹³C NMR).

- IR : Confirm S–C=N (665–690 cm⁻¹) and amide C=O (~1650 cm⁻¹).

- HRMS : Validate molecular ion ([M+H]⁺) and isotopic patterns for Cl/Br absence .

2.2 (Advanced) Q. How can researchers resolve spectral ambiguities arising from overlapping signals in the nitrobenzyl and trifluoromethyl regions? Use 2D NMR (HSQC, HMBC) to correlate protons and carbons, particularly for aromatic regions. Deuterated DMSO-d₆ enhances solubility for nitro-containing compounds. For MS/MS fragmentation, collision-induced dissociation (CID) can differentiate isobaric ions .

Biological Evaluation

3.1 (Basic) Q. What in vitro models are suitable for preliminary cytotoxicity screening? Use cancer cell lines (e.g., MDA-MB-231, PC3, U87) for MTT/WST-1 assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values at 48–72 hr exposure. Assess membrane integrity (LDH release) to rule out nonspecific toxicity .

3.2 (Advanced) Q. How can mechanistic studies elucidate the compound’s pro-apoptotic or kinase-inhibitory activity?

- Flow cytometry : Detect Annexin V/PI staining for apoptosis.

- Kinase profiling : Use recombinant kinases (e.g., Abl/Src) in ADP-Glo™ assays.

- Western blotting : Quantify cleaved caspase-3, PARP, or phospho-tyrosine levels .

Structure-Activity Relationships (SAR)

4.1 (Advanced) Q. How does the nitrobenzyl-thio substituent influence potency compared to benzyl or halogenated analogs? The nitro group enhances electron-withdrawing effects, stabilizing thiadiazole’s π-deficient ring and improving target binding (e.g., kinase active sites). SAR studies on analogs show that nitro-substituted derivatives exhibit 2–5× lower IC₅₀ in kinase inhibition vs. non-nitro counterparts .

Data Interpretation

5.1 (Advanced) Q. How should researchers address contradictions in cytotoxicity data between similar thiadiazole derivatives?

- Purity verification : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient).

- Assay standardization : Control cell passage number, serum concentration, and incubation time.

- Meta-analysis : Compare logP and solubility (e.g., shake-flask method) to correlate bioavailability discrepancies .

Target Identification

6.1 (Advanced) Q. What computational strategies can predict molecular targets for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.